8-Br-cAMP
Overview
Description
Cyclic adenosine monophosphate: is a second messenger important in many biological processes. It is a derivative of adenosine triphosphate and is used for intracellular signal transduction in many different organisms, conveying the cyclic adenosine monophosphate-dependent pathway .
Scientific Research Applications
Chemistry: : In chemistry, cyclic adenosine monophosphate is used as a model compound to study the mechanisms of enzyme action and signal transduction pathways.
Biology: : In biology, cyclic adenosine monophosphate is used to study cellular signaling pathways and the regulation of gene expression. It is also used as a tool to investigate the effects of hormones and other signaling molecules on cellular processes .
Medicine: : In medicine, cyclic adenosine monophosphate is used as a therapeutic agent to treat various diseases, including heart failure and asthma. It is also used in research to develop new drugs that target cyclic adenosine monophosphate-dependent pathways.
Industry: : In industry, cyclic adenosine monophosphate is used in the production of pharmaceuticals and as a research tool in the development of new drugs and therapies.
Mechanism of Action
Target of Action
Bcamp, also known as cyclic adenosine monophosphate (cAMP), is a ubiquitous second messenger molecule that plays a pivotal role in cell signaling . It primarily targets protein kinase A (PKA) and cAMP-responsive element binding protein (CREB), which are key players in numerous signal transduction pathways .
Mode of Action
Bcamp interacts with its targets by regulating the transcription of various target genes. This regulation is mainly achieved through PKA and its downstream effectors such as CREB . In addition, PKA can phosphorylate many kinases such as Raf, GSK3, and FAK . This interaction leads to changes in cellular functions, including cell growth and differentiation, gene transcription, and protein expression .
Biochemical Pathways
Bcamp affects several biochemical pathways. It plays pivotal roles in the cyclic AMP signaling pathway, which regulates various cellular functions . It also impacts the central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway . These pathways are crucial for energy production, intermediate metabolism, and the regulation of various physiological and pathological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bcamp are crucial for its bioavailability and efficacy . The physicochemical properties of Bcamp, including solubility, permeability, protein binding, and 3A4 inhibition, contribute to its developability score . These properties influence the compound’s absorption into the body, distribution within the body, metabolism by the body, and excretion from the body .
Result of Action
The action of Bcamp results in various molecular and cellular effects. It regulates pro- and anti-inflammatory activities, reduces the production of pro-inflammatory mediators, and increases the production of anti-inflammatory factors in numerous immune cells . It also plays a role in mitochondrial homeostasis, regulates mitochondrial dynamics, and modulates cellular stress responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bcamp. For instance, in the context of biodiversity conservation, Bcamp contributes to global sustainability by ensuring the rich biological diversity of the ASEAN region is conserved and sustainably managed . The project enhances the conservation of biodiversity and effective management of protected areas in Southeast Asia . The environmental factors in these regions, such as climate, biodiversity, and human activities, can influence the effectiveness of Bcamp’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Cyclic adenosine monophosphate is synthesized from adenosine triphosphate by the enzyme adenylate cyclase, which is located on the inner side of the plasma membrane and anchored at various locations in the interior of the cell . Adenylate cyclase is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G-protein-coupled receptors .
Industrial Production Methods: : Industrial production of cyclic adenosine monophosphate typically involves the use of recombinant DNA technology to produce adenylate cyclase in large quantities. This enzyme is then used to convert adenosine triphosphate to cyclic adenosine monophosphate under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: : Cyclic adenosine monophosphate undergoes various types of reactions, including hydrolysis, phosphorylation, and binding to specific proteins.
Common Reagents and Conditions: : Common reagents used in reactions involving cyclic adenosine monophosphate include phosphodiesterases, which catalyze the hydrolysis of cyclic adenosine monophosphate to adenosine monophosphate . Other reagents include protein kinases, which phosphorylate target proteins in response to cyclic adenosine monophosphate binding.
Major Products: : The major products formed from reactions involving cyclic adenosine monophosphate include adenosine monophosphate and phosphorylated proteins.
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to cyclic adenosine monophosphate include dibutyryl cyclic adenosine monophosphate and 8-bromoadenosine 3’,5’-cyclic monophosphate .
Uniqueness: : Cyclic adenosine monophosphate is unique in its ability to act as a second messenger in a wide range of biological processes. It is also unique in its ability to activate protein kinases and regulate the function of ion channels and other cyclic nucleotide-binding proteins .
Properties
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKQVRZMKBDMDH-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23583-48-4 | |
Record name | 8-Bromo-cAMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23583-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo cyclic adenosine monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023583484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-bromoadenosine cyclic 3',5'-(hydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.585 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-BROMO-CYCLIC AMP | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QO1UW05Q5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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